molecular formula C9H10N2 B044179 N-Cyclopropyl(2-pyridyl)methanimine CAS No. 121532-31-8

N-Cyclopropyl(2-pyridyl)methanimine

Cat. No. B044179
M. Wt: 146.19 g/mol
InChI Key: IKXXCWGFFYUSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl(2-pyridyl)methanimine, also known as CPME, is a chemical compound that has been studied for its potential therapeutic applications. CPME belongs to the class of imines, which are organic compounds that contain a carbon-nitrogen double bond. In recent years, CPME has gained attention due to its unique properties and potential as a therapeutic agent.

Mechanism Of Action

N-Cyclopropyl(2-pyridyl)methanimine acts as an inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO-B, N-Cyclopropyl(2-pyridyl)methanimine increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.

Biochemical And Physiological Effects

N-Cyclopropyl(2-pyridyl)methanimine has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders. N-Cyclopropyl(2-pyridyl)methanimine has also been shown to improve mitochondrial function, which is important for energy production in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using N-Cyclopropyl(2-pyridyl)methanimine in lab experiments is that it has a high degree of selectivity for MAO-B, which reduces the risk of unwanted side effects. However, one limitation is that N-Cyclopropyl(2-pyridyl)methanimine has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-Cyclopropyl(2-pyridyl)methanimine. One area of interest is the potential use of N-Cyclopropyl(2-pyridyl)methanimine in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new synthetic methods for N-Cyclopropyl(2-pyridyl)methanimine that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Cyclopropyl(2-pyridyl)methanimine and its potential as a therapeutic agent.
In conclusion, N-Cyclopropyl(2-pyridyl)methanimine is a promising compound that has potential therapeutic applications in treating neurological disorders. Its unique properties and mechanism of action make it a valuable tool for scientific research. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

N-Cyclopropyl(2-pyridyl)methanimine can be synthesized using various methods, including the reaction between cyclopropylamine and 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid or zinc chloride. The resulting product is then purified using column chromatography to obtain pure N-Cyclopropyl(2-pyridyl)methanimine.

Scientific Research Applications

N-Cyclopropyl(2-pyridyl)methanimine has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-Cyclopropyl(2-pyridyl)methanimine has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models.

properties

CAS RN

121532-31-8

Product Name

N-Cyclopropyl(2-pyridyl)methanimine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-cyclopropyl-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C9H10N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6-8H,4-5H2

InChI Key

IKXXCWGFFYUSQP-UHFFFAOYSA-N

SMILES

C1CC1N=CC2=CC=CC=N2

Canonical SMILES

C1CC1N=CC2=CC=CC=N2

synonyms

Cyclopropanamine, N-(2-pyridinylmethylene)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.